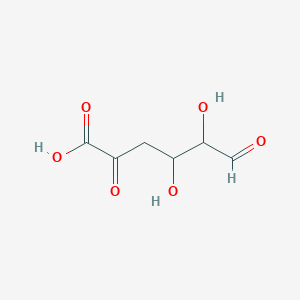
Hexuronic acid, 4-deoxy-5-keto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexuronic acid, 4-deoxy-5-keto-, is a derivative of hexuronic acids, which are a class of sugar acids derived from hexoses. These compounds play a significant role in various biochemical pathways, particularly in the metabolism of microorganisms. Hexuronic acids such as D-galacturonic acid and D-glucuronic acid are commonly found in plant biomass and are integral components of pectin and other polysaccharides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexuronic acid, 4-deoxy-5-keto-, can be synthesized through the oxidative pathway of hexuronic acids. This pathway involves multiple enzymatic steps, including isomerization, reduction, and oxidation . The key enzyme in this process is keto-deoxy glucarate dehydratase/decarboxylase, which catalyzes the dehydration and decarboxylation of keto-deoxy glucarate to produce α-keto-glutarate semialdehyde .
Industrial Production Methods
Industrial production of hexuronic acid, 4-deoxy-5-keto-, often involves the use of renewable biogenic resources such as lignocellulosic hydrolysates. These substrates are rich in hexoses and pentoses, which can be converted into hexuronic acids through microbial fermentation processes . The use of crude extracts and optimized bioproduction platforms allows for efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hexuronic acid, 4-deoxy-5-keto-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative pathway generates α-keto-glutarate, which is a direct link to the citric acid cycle . The compound can also be reduced to 2-keto-3-deoxy-D-gluconate by a specific reductase .
Common Reagents and Conditions
Common reagents used in the reactions of hexuronic acid, 4-deoxy-5-keto-, include potassium phosphate and bromothymol blue for pH-shift assays . The reactions are typically carried out under ambient temperature and aqueous conditions, making them suitable for industrial applications .
Major Products
The major products formed from the reactions of hexuronic acid, 4-deoxy-5-keto-, include α-keto-glutarate semialdehyde and 2-keto-3-deoxy-D-gluconate . These intermediates are crucial for various metabolic pathways and can be further converted into valuable chemicals and biofuels.
Applications De Recherche Scientifique
Hexuronic acid, 4-deoxy-5-keto-, has numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of hexuronic acid, 4-deoxy-5-keto-, involves its conversion into α-keto-glutarate semialdehyde through the action of keto-deoxy glucarate dehydratase/decarboxylase . This intermediate then enters the citric acid cycle, where it is further metabolized to generate energy and building blocks for cellular processes . The compound’s effects are mediated through its interactions with specific enzymes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Hexuronic acid, 4-deoxy-5-keto-, can be compared with other similar compounds such as D-galacturonic acid, D-glucuronic acid, and 4-deoxy-L-erythro-5-hexoseulose uronic acid . While all these compounds are hexuronic acids, hexuronic acid, 4-deoxy-5-keto-, is unique due to its specific structural modifications and its role in the oxidative pathway . This uniqueness makes it a valuable compound for various biochemical and industrial applications.
List of Similar Compounds
- D-galacturonic acid
- D-glucuronic acid
- 4-deoxy-L-erythro-5-hexoseulose uronic acid
Propriétés
Numéro CAS |
116696-68-5 |
|---|---|
Formule moléculaire |
C6H8O6 |
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
4,5-dihydroxy-2,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12) |
Clé InChI |
IMUGYKFHMJLTOU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)
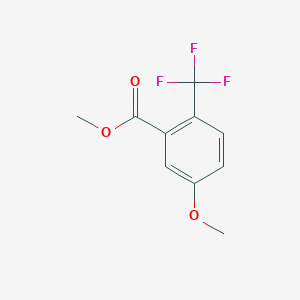


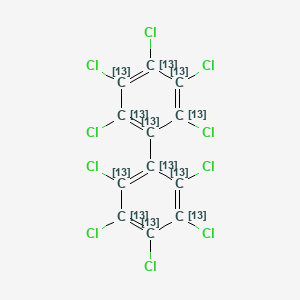
![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
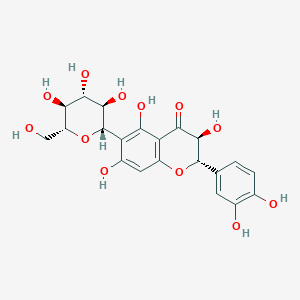
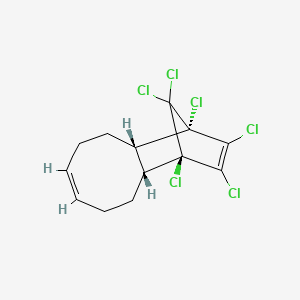
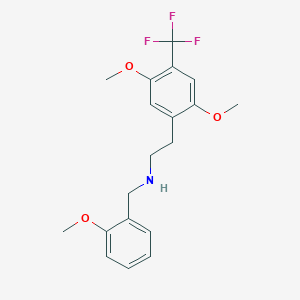
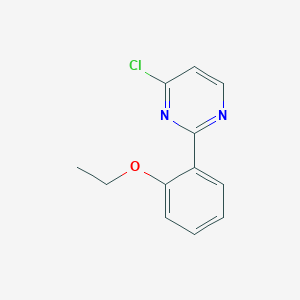
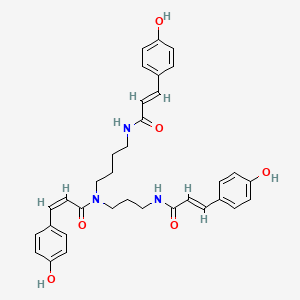
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
